BE“GHE Validation & Comparative

Check Availability & Pricing

Meta-analysis of Fictionaltinib Clinical Trial Data:
A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sp-420

Cat. No.: B610930

This guide provides a comprehensive meta-analysis of the clinical trial data for the novel
tyrosine kinase inhibitor (TKI), Fictionaltinib. The performance of Fictionaltinib is objectively
compared with alternative treatments for patients with advanced anaplastic lymphoma kinase-
positive (ALK+) non-small cell lung cancer (NSCLC). This document is intended for
researchers, scientists, and drug development professionals to offer a thorough comparative
assessment supported by experimental data.

Comparative Efficacy and Safety of Fictionaltinib

The clinical development program for Fictionaltinib included a pivotal Phase Il randomized
controlled trial (INSPIRE-1) comparing its efficacy and safety against a standard-of-care TKiI,
Crizotinib, in treatment-naive patients with advanced ALK+ NSCLC.

Table 1: Comparison of Efficacy in the INSPIRE-1 Trial
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Efficacy Fictionaltinib
Endpoint (N=150)

Crizotinib
(N=150)

Hazard Ratio
(95% CI)

p-value

Progression-Free
Survival (PFS)

Median PFS

(months)

25.8

12.7

0.45 (0.32-0.63)

<0.001

Overall Survival
(OS) at 24
months

OS Rate (%) 78%

65%

0.52 (0.35-0.77)

0.002

Objective
Response Rate
(ORR)

ORR (%) 85%

70%

0.004

Complete
Response (CR) 10%
(%)

4%

Partial Response
(PR) (%)

75%

66%

Intracranial
Response (in
patients with
baseline brain

metastases)

ORR (%) 75%

25%

<0.001

Table 2: Comparison of Safety Profiles in the INSPIRE-1

Trial
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Adverse Event (AE) Fictionaltinib (N=150) Crizotinib (N=150)
Any Grade AE (%) 98% 99%
Grade 3-4 AE (%) 55% 58%

Most Common AEs (Any

Grade)

Nausea 45% 60%
Diarrhea 40% 55%
Elevated Liver Enzymes 35% 40%
Fatigue 30% 35%

AEs Leading to Dose
) ] i 8% 12%
Discontinuation (%)

Experimental Protocols
INSPIRE-1 Trial Design

The INSPIRE-1 study was a Phase lll, randomized, open-label, multicenter trial.[1] Eligible
participants were treatment-naive adults with locally advanced or metastatic ALK+ NSCLC.
Patients were randomized in a 1:1 ratio to receive either Fictionaltinib (100 mg orally once
daily) or Crizotinib (250 mg orally twice daily).[1] Stratification was based on the presence of
central nervous system (CNS) metastases at baseline. The primary endpoint was Progression-
Free Survival (PFS), as assessed by a blinded independent central review. Secondary
endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.[2]

ALK+ NSCLC Confirmation

ALK gene rearrangements in tumor tissue were identified using a Food and Drug
Administration (FDA)-approved fluorescence in situ hybridization (FISH) assay. This molecular
diagnostic test was a prerequisite for patient enrollment to ensure a targeted patient population.

Visualizations
Signaling Pathway of Fictionaltinib
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Fictionaltinib is a potent inhibitor of the ALK tyrosine kinase. In ALK+ NSCLC, a chromosomal
rearrangement leads to the fusion of the ALK gene with another gene, resulting in a
constitutively active ALK fusion protein. This fusion protein drives downstream signaling
pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation
and survival. Fictionaltinib competitively binds to the ATP-binding site of the ALK kinase
domain, inhibiting its autophosphorylation and the subsequent activation of downstream

signaling.
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Caption: Fictionaltinib inhibits the ALK fusion protein, blocking downstream signaling.

INSPIRE-1 Clinical Trial Workflow

The workflow of the INSPIRE-1 trial, from patient screening to data analysis, is outlined below.
This process ensures the systematic and unbiased evaluation of Fictionaltinib against the

standard of care.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Meta-analysis of Fictionaltinib Clinical Trial Data: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610930#meta-analysis-of-petadeferitrin-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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